molecular formula C9H8Cl3NO2 B11956794 2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide

2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide

Cat. No.: B11956794
M. Wt: 268.5 g/mol
InChI Key: HXQCYUNJEDBITG-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H8Cl3NO2 It is a derivative of acetamide, where the hydrogen atoms of the acetamide group are replaced by trichloromethyl and 3-methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide typically involves the reaction of 3-methoxyaniline with trichloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes acylation to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.

    Substitution: The trichloromethyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

    Substitution: Nucleophiles like ammonia or primary amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: N-oxide derivatives

    Reduction: Dichloromethyl or methyl derivatives

    Substitution: N-substituted acetamides

Scientific Research Applications

2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an inhibitor of certain enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trichloro-N-(4-methoxyphenyl)acetamide
  • 2,2,2-Trichloro-N-(3-methylphenyl)acetamide
  • 2,2,2-Trichloro-N-(4-methylphenyl)acetamide

Uniqueness

2,2,2-Trichloro-N-(3-methoxyphenyl)acetamide is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

IUPAC Name

2,2,2-trichloro-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C9H8Cl3NO2/c1-15-7-4-2-3-6(5-7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

HXQCYUNJEDBITG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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